1-(Bromomethyl)spiro[2.2]pentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)spiro[2.2]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-4-5-3-6(5)1-2-6/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEQLSWFBVKMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 1 Bromomethyl Spiro 2.2 Pentane
Reactivity of the Bromomethyl Moiety
The carbon-bromine bond in the bromomethyl group is the primary site of reactivity for a variety of transformations, including nucleophilic substitutions and radical reactions.
Nucleophilic Substitution Pathways
The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions at the methylene (B1212753) carbon. However, the steric hindrance and strain of the adjacent spiropentyl group significantly influence the reaction mechanism. Intramolecular SN2-type substitutions leading to the formation of the spiro[2.2]pentane skeleton are known, though they involve a highly strained transition state. researchgate.net The formation of polysubstituted spiropentanes can be achieved through a sequence involving a regio- and diastereoselective carbometalation followed by an intramolecular nucleophilic substitution. acs.org This method highlights the challenge of controlling stereoselectivity and avoiding elimination side reactions. acs.org
The difficulty of SN2-like displacements on such strained rings is a notable feature. acs.org Research into the synthesis of spiropentane (B86408) derivatives via intramolecular displacement has been explored as an alternative to carbene addition methods. This approach involves introducing a good leaving group, like the bromo group, alpha to an existing cyclopropyl (B3062369) ring, followed by an internal substitution to form the second ring of the spiropentane system. researchgate.net
Radical Reactions and Homolytic Cleavage
The C-Br bond can undergo homolytic cleavage to generate a spiropentylmethyl radical. This reactive intermediate can participate in various radical processes. Mechanistic studies on the Hunsdiecker reaction, which involves the conversion of carboxylic acid silver salts to alkyl halides, suggest a radical pathway. acs.org Although not directly studying 1-(bromomethyl)spiro[2.2]pentane, these studies indicate that the formation of alkyl bromides from strained systems can proceed via radical intermediates. acs.org
For instance, the reaction of silver benzoate (B1203000) with bromine, which produces bromobenzene, is consistent with a radical mechanism, as evidenced by the formation of side products derived from solvent interaction. acs.org Similarly, bromine radical-mediated rearrangements of related cyclopropyl systems, such as alkylidenecyclopropanes, have been accomplished, leading to ring-opened products through a cyclopropylcarbinyl-homoallyl rearrangement. researchgate.netresearchgate.net This suggests that the spiropentylmethyl radical, once formed from this compound, could potentially undergo similar ring-opening or rearrangement cascades.
Ring-Opening and Rearrangement Pathways of the Spiro[2.2]pentane Core
The high degree of ring strain in the spiro[2.2]pentane core makes it susceptible to various ring-opening and rearrangement reactions, which can be initiated thermally, through carbenoid intermediates, or by acid catalysis.
Thermal Transformations
Thermal rearrangement of spiropentane derivatives can lead to skeletal reorganization. For example, the thermolysis of β-cyclopropyl enones, which can be related to derivatives of the spiropentane system, yields spiro-annulation products, although sometimes in poor yields. cdnsciencepub.com A more effective method involves the conversion to corresponding enol silyl (B83357) ethers, which then undergo thermal rearrangement to afford spiro enones in synthetically useful yields. cdnsciencepub.com The thermal rearrangement of bicyclopropylidene, a related strained structure, is also a well-known process. researchgate.net These examples indicate that derivatives of this compound could undergo complex thermal rearrangements, likely involving cleavage of the strained cyclopropane (B1198618) rings.
Carbenoid Skeletal Rearrangements
Reactions involving carbenes or carbenoids can lead to rearrangements of the spiropentane skeleton. The reaction of substituted alkylidenecyclopropanes with reagents like Me₃Al/CH₂I₂, which acts as a carbene equivalent, can produce spiro[2.2]pentanes. researchgate.net Interestingly, the solvent can play a crucial role in the reaction outcome, with the same reaction in a different solvent leading to a rearranged spiro[2.3]hexane product. researchgate.net A plausible mechanism for this transformation has been suggested. researchgate.net Furthermore, the rearrangement of dihalotriangulanes, which are related to spiropentanes, in the presence of methyllithium (B1224462) involves the transformation of a dibromospiropentyl fragment into a 1-bromomethyl-2-bromocyclobutenyl structure, highlighting the complex rearrangements these strained systems can undergo. researchgate.net
Acid-Catalyzed and Lewis Acid-Mediated Rearrangements
The spiro[2.2]pentane system is sensitive to acidic conditions. Lewis acid-promoted rearrangements are a common reactivity mode for related strained spiroheterocycles like oxaspiro[2.2]pentanes. nih.gov These rearrangements typically proceed through a stabilized carbocation intermediate, leading to ring-expanded products such as cyclobutanones. nih.gov The driving force for these reactions is the release of ring strain. nih.gov For example, the acid-catalyzed fragmentative thermal rearrangement of some bisspirocyclopropanated isoxazolidines results in the formation of spirocyclopropanated β-lactams. orgsyn.org While direct studies on this compound are limited, the behavior of these related systems suggests that acid treatment would likely induce ring-opening or rearrangement, potentially involving the formation of a cyclopropylcarbinyl-type cation that can undergo further transformations.
Stereochemical Aspects of Spiropentane Reactions
The rigid and highly strained framework of the spiropentane skeleton imparts unique stereochemical properties that are central to understanding its reactivity. Reactions involving derivatives such as this compound are profoundly influenced by the stereochemical behavior of the spirocyclic core. This section explores the key stereochemical phenomena observed in spiropentane systems, including their propensity for structural reorganization and the methods developed to control the stereochemical outcome of their reactions.
Topomerization and Stereomutation Studies
Spiropentane and its derivatives can undergo stereochemical isomerization processes known as topomerization or stereomutation, which involve the interconversion of stereoisomers without altering the fundamental connectivity of the atoms. These processes are typically thermally induced and provide insight into the low-energy pathways for bond cleavage and rearrangement in these strained molecules.
Early studies on deuterium-labeled spiropentane revealed that heating leads to a "stereomutation" reaction, analogous to that observed in cyclopropane. wikipedia.orgwikiwand.com For instance, heating cis-1,2-dideuteriospiropentane results in its equilibration with the trans-1,2-dideuteriospiropentane isomer. wikipedia.orgwikiwand.com This transformation is understood to proceed through the cleavage of a peripheral C-C bond—one of the bonds between the methylene groups, which is weaker and longer (151.9 pm) than the bonds to the central spiro carbon (146.9 pm). wikipedia.orgwikiwand.com This bond cleavage forms a transient diradical intermediate. wikipedia.org
Theoretical and computational studies have further elucidated the mechanism of this stereomutation. researchgate.netresearchgate.netmdpi.com The potential energy surface for the stereomutation of spiropentane has been explored using ab initio methods. researchgate.net These calculations support a mechanism involving the cleavage of a peripheral bond to form a diradical intermediate. researchgate.net The subsequent rotation around the remaining single bonds within this diradical, followed by ring closure, leads to the stereoisomeric product. For substituted spiropentanes, the lowest energy pathway for this process is typically a conrotatory motion. researchgate.net The quest to understand and control these transformations is part of a broader effort to achieve interconversion between stereoisomers without breaking and reforming covalent bonds to external reagents. researchgate.netmdpi.com
The energy barrier for these stereomutation processes is a key factor. For instance, substituting the central carbon atom of spiropentane with heteroatoms can significantly alter the energy difference between the tetrahedral ground state and the planar transition state, thereby influencing the facility of stereomutation. mdpi.com While these studies often focus on the parent spiropentane or other derivatives, the principles apply directly to this compound. The presence of the bromomethyl group can influence the stability of the diradical intermediate and potentially affect the kinetics of topomerization, although specific studies on this compound are not prevalent.
Control of Diastereoselectivity and Enantioselectivity
Achieving control over the stereochemical outcome in reactions that form or modify spiropentane derivatives is a significant challenge and a major focus of synthetic chemistry. The ability to selectively generate a specific diastereomer or enantiomer is crucial for applications where molecular shape is key.
Diastereoselectivity
The synthesis of polysubstituted spiropentanes with high diastereoselectivity has been achieved through several strategic approaches. nih.govacs.org A notable method involves the regio- and diastereoselective carbometalation of spiro-disubstituted cyclopropenes. nih.govacs.org In this approach, the selectivity is governed by a directing group, which orchestrates a syn-facial carbometalation. nih.gov This directing group then acts as a leaving group in a subsequent intramolecular nucleophilic substitution, effectively locking in the stereochemistry of the newly formed spiropentane. nih.govacs.org
This method allows for the creation of spiropentanes with up to five contiguous stereocenters. nih.gov For example, the addition of methylcopper (MeCu) to a cyclopropene (B1174273) bearing a chelating alcohol derivative proceeds with complete diastereoselectivity, yielding a single diastereomer of the corresponding spiropentane methanol. nih.govacs.org The directing group's ability to control the facial selectivity of the addition is paramount. Even when the inherent conformational bias of the substrate might favor a different outcome, a strongly chelating directing group can override this preference to yield a single product diastereomer. acs.org
Another factor influencing diastereoselectivity is the stereochemistry of the reactants themselves. In reactions forming congested spiropentanes, steric interactions in the transition state can dictate the final stereochemical outcome, sometimes favoring the formation of a less thermodynamically stable isomer. nih.gov Computational studies have shown that while an endo diastereomer might be more stable, steric hindrance can lead to the preferential formation of the exo product. nih.gov
| Starting Material Class | Reagent | Key Feature of Control | Outcome | Reference(s) |
| sp2-disubstituted cyclopropenes | Organocopper reagents | Syn-facial diastereoselective carbometalation directed by a leaving group. | Single diastereomer of polysubstituted spiropentanes. | nih.gov, acs.org |
| Chiral hydroxymethylallenes | Zn(CH₂I)₂ / Chiral Ligand | Ligand-controlled facial selectivity. | Complete diastereocontrol in spiropentane formation. | acs.org, acs.org |
| Dibenzonorcarynylidene | Tetracyclone | Steric interactions in the transition state. | Preferential formation of the exo diastereomer over the more stable endo. | nih.gov |
| Ester-substituted cyclopropene | Organocopper reagents | Ester group acts as a directing group. | High diastereoselectivity, though sometimes lower than with alcohol directing groups. | acs.org |
Enantioselectivity
The synthesis of chiral, non-racemic spiropentanes represents a significant synthetic challenge. One of the most successful strategies involves the cyclopropanation of allenes. The use of a chiral dioxaborolane ligand in conjunction with a zinc carbenoid (Zn(CH₂I)₂) has proven effective for the enantioselective conversion of achiral hydroxymethylallenes into enantioenriched spiropentanes. acs.orgacs.org
This method exhibits high yields and excellent enantiomeric ratios. acs.org The reaction proceeds with complete diastereocontrol, and the chiral ligand is highly effective in controlling the facial selectivity of the cyclopropanation. acs.orgacs.org The mechanism is believed to involve initial cyclopropanation at the allylic position, directed by the hydroxyl group's coordination to the chiral zinc reagent. acs.org Preliminary studies have also shown that when using chiral allenes, the choice of ligand enantiomer can lead to matched or mismatched pairings with the substrate, influencing the reaction's efficiency and selectivity. acs.org
Another approach to asymmetric synthesis involves the reaction of substituted allenes with diazomethane (B1218177) in the presence of dissymmetric copper chelates, which can produce optically active spiropentane derivatives, albeit with modest success in early studies. cdnsciencepub.com The development of enantiopure starting materials, such as enantiopure epoxides, can also be used to generate enantiopure spiropentanes through diastereoselective reactions. nih.gov
| Substrate Class | Reagent System | Type of Control | Result | Reference(s) |
| Achiral Hydroxymethylallenes | Zn(CH₂I)₂ / Chiral Dioxaborolane Ligand | Ligand-induced enantioselectivity. | High yields and excellent enantiomeric excess (ee). | acs.org, acs.org |
| Substituted Allenes | Diazomethane / Chiral Copper Chelate | Catalyst-controlled enantioselectivity. | Formation of optically active spiropentanes. | cdnsciencepub.com |
| Racemic Cyclopropenes | Diastereoselective reaction with enantiopure epoxide | Substrate-controlled synthesis. | Access to enantiopure spiropentanes after separation. | nih.gov |
| Diphenylhydroxymethylallene | Zn(CH₂I)₂ / Chiral Dioxaborolane Ligand | Ligand-induced enantioselectivity. | Poor yield but excellent enantiomeric excess. | acs.org |
Computational and Theoretical Studies on 1 Bromomethyl Spiro 2.2 Pentane Systems
Quantum Chemical Calculations of Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the intricate details of molecular structure and reactivity, particularly for highly strained systems where experimental data may be limited. Both Density Functional Theory (DFT) and ab initio methods offer powerful approaches to understanding the electronic and energetic properties of molecules like 1-(bromomethyl)spiro[2.2]pentane.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for exploring the reaction mechanisms of complex organic molecules. For a molecule like this compound, DFT calculations would be instrumental in mapping out the potential energy surfaces for various transformations.
For instance, in nucleophilic substitution reactions at the bromomethyl group, DFT could be employed to model the transition states for both SN1 and SN2 pathways. The calculations would provide insights into the activation energies, the geometries of the transition states, and the influence of the highly strained spiropentyl group on the reaction kinetics. It is plausible that the steric bulk and unique electronic nature of the spiropentyl moiety would significantly impact the preferred reaction pathway compared to less constrained bromoalkanes.
Furthermore, DFT is a powerful tool for studying radical reactions. The homolytic cleavage of the C-Br bond in this compound would generate a highly reactive spiropentylcarbinyl radical. DFT calculations could elucidate the structure and stability of this radical intermediate and explore potential rearrangement pathways, such as ring-opening reactions, which are common for strained cycloalkylcarbinyl radicals.
Ab Initio Methods for Energetic and Electronic Characterization
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theoretical accuracy for characterizing molecular properties. For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would be invaluable for obtaining precise data on its geometry, vibrational frequencies, and thermochemistry. acs.org
These methods would allow for the accurate determination of bond lengths, bond angles, and dihedral angles, revealing the structural distortions induced by the fusion of two cyclopropane (B1198618) rings and the presence of the bromomethyl substituent. acs.org Energetic characterization through ab initio calculations would yield reliable values for the heat of formation and strain energy, quantifying the energetic penalty associated with the highly constrained spirocyclic core. anu.edu.au
Analysis of Strained Ring Systems
The spiro[2.2]pentane framework is a quintessential example of a highly strained carbocycle, and the introduction of a bromomethyl substituent would further modulate its unique properties.
Computational Assessment of Ring Strain and Torsional Strain
The total strain energy of spiro[2.2]pentane is significantly greater than the sum of two individual cyclopropane rings, a consequence of the additional strain introduced at the spirocyclic center. mdpi.com Computational methods can precisely quantify this strain energy by comparing the calculated heat of formation with that of a strain-free reference compound. For this compound, it is expected that the strain energy would be comparable to the parent hydrocarbon, with minor perturbations due to the electronic and steric effects of the substituent.
Orbital Interactions within Spiro[2.2]pentane Systems
The unique geometry of spiro[2.2]pentane facilitates through-space and through-bond interactions between the Walsh orbitals of the two cyclopropane rings, a phenomenon known as spiroconjugation. This interaction leads to a splitting of the molecular orbital energy levels and influences the electronic properties and reactivity of the molecule.
Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to investigate these orbital interactions in detail. For this compound, NBO analysis would reveal the extent of hyperconjugative interactions between the C-Br bond and the strained ring system, as well as the nature of the orbitals involved in spiroconjugation. mdpi.com
Modeling of Transition States and Reaction Pathways
Understanding the reactivity of this compound necessitates the computational modeling of transition states and reaction pathways for its characteristic reactions.
As previously mentioned, the formation of a spiropentylcarbinyl radical via homolysis of the C-Br bond is a likely reaction pathway under radical conditions. Computational modeling can be used to locate the transition state for this bond cleavage and to explore the subsequent fate of the radical intermediate. The high strain of the spiropentane (B86408) ring system may provide a driving force for rapid ring-opening rearrangements of the spiropentylcarbinyl radical. DFT calculations would be essential in determining the barriers for these rearrangements and predicting the likely products.
In the case of nucleophilic substitution, computational modeling would allow for a direct comparison of the transition state energies for SN1 and SN2 mechanisms. The formation of a spiropentylcarbinyl cation in an SN1 pathway would likely be disfavored due to the high strain and instability of such a species. Conversely, the backside attack required for an SN2 reaction might be sterically hindered by the spiropentyl framework. Computational modeling can provide a quantitative assessment of these competing factors.
Below is a hypothetical data table illustrating the kind of information that could be generated for the spiropentylcarbinyl radical rearrangement, based on computational studies of analogous strained systems.
| Parameter | Value | Method/Basis Set |
| Spiropentylcarbinyl Radical | ||
| C-C (spiro-CH₂) Bond Length | 1.48 Å | DFT/B3LYP/6-31G |
| C-C (CH₂-CH₂) Bond Length | 1.52 Å | DFT/B3LYP/6-31G |
| C-CH₂• Bond Length | 1.49 Å | DFT/B3LYP/6-31G |
| Transition State (Ring Opening) | ||
| Activation Energy (ΔE‡) | 12.5 kcal/mol | DFT/B3LYP/6-31G |
| Imaginary Frequency | -450 cm⁻¹ | DFT/B3LYP/6-31G |
| Ring-Opened Radical | ||
| Relative Energy (ΔE) | -8.2 kcal/mol | DFT/B3LYP/6-31G |
This table is illustrative and based on typical values for similar radical rearrangements. Specific calculations for this compound would be required for accurate data.
Synthetic Utility and Applications in Materials Science Research
Role as a Synthetic Intermediate for Novel Organic Compounds
The primary utility of 1-(bromomethyl)spiro[2.2]pentane lies in its role as a versatile synthetic intermediate. The presence of the bromomethyl group, a potent electrophile, allows for a wide range of nucleophilic substitution reactions. This enables the facile introduction of the rigid spiro[2.2]pentane motif into a diverse array of molecular structures.
The carbon-bromine bond in this compound is readily cleaved by various nucleophiles, facilitating the synthesis of new functionalized spiropentanes. Research has shown that related spiropentane (B86408) precursors can be converted into a variety of derivatives. For instance, an alternative pathway to monosubstituted spiropentanes has been developed that results in spiropentanecarbonitrile, a precursor that can be used to synthesize spiropentane-based amidines, carboxylic acids, and hydrazines. openreviewhub.orgresearchgate.net The reactivity of the bromomethyl group is fundamental to these transformations, serving as the attachment point for new functional groups.
Furthermore, synthetic strategies have been developed for creating substituted arylspiro[2.2]pentanes and other polysubstituted derivatives. acs.orgnih.govacs.org In these syntheses, a reactive handle like the bromomethyl group is crucial for coupling the spiropentane core with other molecular fragments. One study detailed an intramolecular SN2-type substitution involving bromohydrins to successfully form the spiro[2.2]pentane skeleton, highlighting the effectiveness of a bromine leaving group in constructing this strained system. researchgate.net This demonstrates the potential of this compound to act as a key reactant in similar intramolecular cyclizations to generate complex molecules.
| Precursor Type | Resulting Novel Compounds | Synthetic Approach |
| Spiropentanecarbonitrile | Amidines, Carboxylic Acids, Hydrazines | Further functional group transformation |
| Alkylidenecyclopropanes | Substituted Arylspiro[2.2]pentanes | Carbene equivalent addition |
| sp²-disubstituted cyclopropenes | Polysubstituted Spiropentanes | Carbometalation/Intramolecular Substitution |
Building Block for Complex Polycyclic Systems
The significant inherent strain of the spiro[2.2]pentane core makes it an energetic and reactive building block for the synthesis of more complex polycyclic systems. The relief of this strain can be a powerful thermodynamic driving force for skeletal rearrangements and ring-expansion reactions. When heated, the parent spiropentane undergoes thermolysis, which results in a ring expansion to form its constitutional isomer, methylenecyclobutane. wikipedia.org
This inherent reactivity can be harnessed in a controlled manner to construct larger, intricate molecular architectures. The this compound derivative provides a strategic starting point for such transformations. The bromomethyl group can be used to attach the spiropentane unit to another molecule before triggering a rearrangement to form a larger ring system. The use of strained polycyclic hydrocarbons as building blocks is a recognized strategy in organic synthesis, as seen in the silver(I)-catalyzed rearrangement of cubanes to cuneanes, which are also highly strained polycyclic structures. nih.gov This approach allows for the creation of topologically interesting molecules that would be difficult to access through other means. The reactivity endowed by the strained rings, combined with the functional handle of this compound, makes it a promising precursor for novel polycyclic and caged compounds. nih.gov
Development of Spiro[2.2]pentane-based Scaffolds for Chemical Research
In medicinal chemistry and chemical biology, the concept of a molecular scaffold—a core structure upon which various functional groups can be appended—is central to drug discovery. The spiro[2.2]pentane unit is an exemplary scaffold due to its well-defined and rigid three-dimensional structure. nih.govacs.org This rigidity is advantageous as it reduces the conformational entropy of a molecule upon binding to a biological target, which can lead to improved potency and selectivity.
Spiro[2.2]pentane-based scaffolds are increasingly used as bioisosteres, meaning they can replace other common chemical groups, like benzene (B151609) rings or tert-butyl groups, to improve a drug candidate's properties. nih.gov These spirocyclic scaffolds project their substituents into precise vectors in 3D space, allowing for systematic exploration of the chemical space around a core molecule. nih.gov For example, the spiro[2.2]pentane framework has been described as a "dissymmetric scaffold" for creating conformationally constrained analogues of the neurotransmitter glutamic acid. openreviewhub.org
This compound is an ideal starting material for scaffold-based drug design. The core spirocycle provides the desired rigid geometry, while the bromomethyl group offers a convenient point for chemical modification, allowing chemists to attach a wide variety of pharmacophoric groups through nucleophilic substitution.
Potential in Advanced Materials Chemistry
The unique structural and energetic properties of the spiro[2.2]pentane framework suggest potential applications in the field of advanced materials chemistry. While this area is less explored than its use in organic synthesis, the inherent characteristics of the molecule are of significant interest. The high degree of ring strain translates to a high stored energy, making spiropentane derivatives candidates for inclusion in high-energy-density materials.
The rigidity of the spiro[2.2]pentane unit makes it an attractive component for creating well-defined nanostructures. In polymer science, incorporating such rigid linkers can influence the macroscopic properties of the material, potentially leading to polymers with enhanced thermal stability or specific mechanical properties. solubilityofthings.comontosight.ai There is also interest in using spirocyclic compounds in the development of "smart" polymers, which are materials that respond to external stimuli. smolecule.com
Analytical Techniques for Structural and Mechanistic Elucidation in Spiropentane Chemistry
Spectroscopic Methods for Reaction Monitoring and Product Analysis
Spectroscopy is the cornerstone of analysis in synthetic spiropentane (B86408) chemistry, providing rapid and detailed information on molecular structure and purity.
NMR spectroscopy is an indispensable tool for the structural confirmation of 1-(bromomethyl)spiro[2.2]pentane and its analogs. Both ¹H and ¹³C NMR provide characteristic signals that reflect the unique magnetic environments of the nuclei within the strained spiro[2.2]pentane framework.
In ¹H NMR, the protons on the cyclopropane (B1198618) rings of the spiropentane core typically appear in a distinct region of the spectrum. For this compound, the spectrum would be expected to show signals for the methylene (B1212753) protons of the bromomethyl group (-CH₂Br), the methine proton on the substituted cyclopropane ring, and the protons of the unsubstituted cyclopropane ring. The coupling patterns between these protons provide valuable information about their spatial relationships.
¹³C NMR spectroscopy is equally informative. The spiro-carbon, the central quaternary carbon atom linking the two rings, exhibits a highly characteristic chemical shift. The other carbon atoms of the cyclopropane rings and the bromomethyl group also give rise to distinct signals. The relative stereochemistry of substituents in more complex spiropentane derivatives can often be deduced from ¹³C NMR data. figshare.com For instance, in substituted tricyclo[4.1.0.0¹﹐³]heptane systems, which contain a spiropentane core, ¹³C NMR was instrumental in deducing the relative stereochemistry of oxygen substituents. figshare.com
| Nucleus | Typical Chemical Shift Range (ppm) for Spiropentane Core | Notes |
| ¹H | 0.5 - 2.0 | Protons on the cyclopropane rings are highly shielded. |
| ¹³C | 5 - 40 | The spiro-carbon is typically found in a unique, relatively upfield region for a quaternary carbon. |
| ¹³C (Substituent) | Varies | The chemical shift of the -CH₂Br carbon in this compound would appear in the expected region for a bromoalkane. |
This table provides generalized data based on typical values for cyclopropyl (B3062369) systems and related spiropentane derivatives.
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns under electron ionization (EI).
A distinctive feature in the mass spectra of spiro-hydrocarbons containing a cyclopropane ring, such as spiro[2.2]pentane, is the appearance of a prominent [M-H]⁺ even-electron (EE) ion. aip.org In the case of the parent spiro[2.2]pentane, the [M-H]⁺ ion is the most intense peak in the spectrum. aip.org This arises from the stabilization of the resulting cation. For this compound (MW 161.04 with ⁷⁹Br), the molecular ion peak (M⁺˙) would be expected, along with a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
Key fragmentation pathways for the spiropentane skeleton include the loss of a methyl group ([M-CH₃]⁺) and the formation of characteristic ions like [C₃H₃]⁺ and [C₃H₄]⁺. aip.org For substituted derivatives like 1-n-propylspiro[2.2]pentane, fragmentation is dominated by cleavage within the alkyl substituent, leading to intense [M-C₂H₅]⁺ and [M-C₃H₇]⁺ ions. aip.org A similar loss of the bromomethyl group or bromine atom would be an expected fragmentation pathway for this compound.
| Ion | m/z (for Spiro[2.2]pentane) | Significance |
| [M]⁺˙ | 68 | Molecular Ion |
| [M-H]⁺ | 67 | Base Peak, characteristic of spiropentanes with cyclopropane rings. aip.org |
| [M-CH₃]⁺ | 53 | Loss of a methyl radical. aip.org |
| [C₃H₄]⁺ | 40 | Common fragment. aip.org |
| [C₃H₃]⁺ | 39 | Common fragment, cyclopropenyl cation. aip.org |
Data based on the fragmentation of the parent compound, spiro[2.2]pentane, as reported in the literature. aip.org
Infrared (IR) and Raman spectroscopy are used to identify functional groups and to probe the unique vibrational modes of the spiropentane skeleton. The high degree of strain and D₂d symmetry of the parent spiropentane give rise to a characteristic vibrational signature.
High-resolution IR and Raman studies, sometimes in conjunction with theoretical calculations, have been performed on spiropentane and its deuterated analog, perdeutero-spiropentane (C₅D₈), to assign the fundamental vibrational modes. nist.govresearchgate.net A Raman spectroscopic study was notably used to identify spiropentane in the low-boiling products from the debromination of pentaerythrityl bromide, with characteristic lines observed at 581 and 1033 cm⁻¹. acs.org
For this compound, the IR spectrum would be expected to show:
C-H stretching vibrations of the cyclopropane rings and the bromomethyl group, typically around 3000-3100 cm⁻¹.
CH₂ scissoring and wagging vibrations.
A C-Br stretching vibration, typically in the lower frequency region (e.g., 500-700 cm⁻¹).
Vibrations characteristic of the cyclopropane rings, including ring breathing modes.
FTIR spectroscopy has also been used to characterize complex spiropentane rearrangement products, helping to identify functional groups like hydroxyl (-OH) groups formed during subsequent reactions. nih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |
| C-H Stretch (cyclopropyl) | ~3080 | IR, Raman |
| C-H Stretch (methylene) | ~2960-2850 | IR, Raman |
| Skeletal/Ring Modes | 581, 1033 | Raman acs.org |
| C-Br Stretch | 500 - 700 | IR |
This table combines data for the parent spiropentane and general ranges for relevant functional groups.
Diffraction Methods for Solid-State Structure Determination
While spectroscopic methods provide invaluable data on connectivity and functional groups, diffraction techniques offer definitive proof of the three-dimensional molecular structure, including precise bond lengths and angles.
For the parent spiropentane, its structure was definitively determined using gas-phase electron diffraction (GED). wikipedia.org These studies revealed two distinct C-C bond lengths: shorter bonds (approx. 146.9 pm) connecting the methylene carbons to the central spiro-carbon and longer bonds (approx. 151.9 pm) between the methylene groups themselves. wikipedia.org
For more complex, solid derivatives of spiropentane, single-crystal X-ray diffraction is the ultimate analytical tool. This technique has been used to unambiguously determine the structure and stereochemistry of highly congested spiropentanes formed in trapping reactions. nih.govacs.org For example, X-ray crystallography was used to characterize a hindered spiropentane and its rearrangement product, confirming the connectivity and the endo stereochemistry of the initial adduct. nih.gov It has also been applied to confirm the relative stereochemistry of disubstituted spiropentane derivatives, corroborating assignments made by NMR spectroscopy. figshare.com The successful crystallization of a compound like this compound would allow for the precise determination of all bond lengths, bond angles, and torsional angles, providing unequivocal structural proof.
| Parameter | Value (for Spiro[2.2]pentane) | Method |
| C-C Bond Length (spiro-CH₂) | 146.9 pm | Electron Diffraction wikipedia.org |
| C-C Bond Length (CH₂-CH₂) | 151.9 pm | Electron Diffraction wikipedia.org |
| C-C-C Angle (at spiro C) | 62.2° | Electron Diffraction wikipedia.org |
Structural parameters for the parent spiro[2.2]pentane.
Advanced Chromatographic Separations in Synthetic Research
The synthesis of spiropentanes often yields mixtures of products, including constitutional isomers, diastereomers, and unreacted starting materials. Advanced chromatographic techniques are therefore essential for the isolation and purification of the target compound.
The purification of this compound or related structures like spiropentane-1-carboxylic acid often requires chromatography to separate byproducts. In the synthesis of spirocyclic nucleosides, which feature a spiropentane core, chromatographic separation was possible for saturated anomers, highlighting the utility of these methods in resolving closely related stereoisomers. acs.org Techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are routinely employed.
In some cases, simpler separation methods like distillation under reduced pressure can be used to purify less complex, volatile spiropentanes or their precursors, such as 1,1-bis-(bromomethyl)cyclopropane. orgsyn.org However, for complex mixtures or the separation of non-volatile stereoisomers, chromatography is indispensable. The development of "Green Analytical Chemistry" also encourages the use of modern chromatographic methods that minimize solvent use and waste while providing efficient separation. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(bromomethyl)spiro[2.2]pentane, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via bromination of a spiro[2.2]pentane precursor using agents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Key parameters include solvent choice (e.g., CCl₄ for radical stability), temperature control (40–60°C), and catalyst selection (e.g., AIBN for radical reactions). Post-synthesis purification often employs column chromatography with gradients like 1–10% diethyl ether/pentane to isolate the product efficiently .
- Yield Optimization : Reaction monitoring via TLC and GC-MS helps identify byproducts. Adjusting stoichiometry (e.g., 1.2 equiv. brominating agent) and inert atmosphere use (N₂/Ar) minimizes side reactions.
Q. How should researchers characterize the molecular structure of this compound?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR identify the spiro framework (e.g., distinct cyclopropane proton splitting) and bromomethyl group (δ ~3.4 ppm for CH₂Br). 2D NMR (COSY, NOESY) confirms spatial proximity of protons in the strained spiro system .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic patterns (Br’s 1:1 ratio for ⁷⁹Br/⁸¹Br).
- X-ray Crystallography : Resolves steric strain and bond angles in the spiro[2.2]pentane core, critical for understanding reactivity .
Advanced Research Questions
Q. How does the spiro[2.2]pentane framework influence the bromomethyl group’s reactivity in nucleophilic substitution (SN2) reactions?
- Mechanistic Insights : The spiro structure imposes severe steric hindrance and angular strain, reducing the accessibility of the bromomethyl group for backside attack. Kinetic studies show slower SN2 rates compared to linear analogs (e.g., 2-bromo-2-methylpentane). Transition-state modeling via DFT (B3LYP/6-311G**) reveals increased activation energy due to distorted tetrahedral geometry .
- Experimental Validation : Competitor experiments with competing nucleophiles (e.g., KI/NaI in acetone) quantify steric effects. Eyring plot analysis measures ΔH‡ and ΔS‡ to distinguish steric vs. electronic contributions .
Q. What computational methods are most reliable for predicting the stability and electronic properties of this compound?
- DFT Protocols :
- Basis Sets : The 6-311G** basis set accurately models electron correlation in strained systems, while dispersion-corrected functionals (e.g., ωB97X-D3) account for van der Waals interactions in crystal packing .
- Benchmarking : Compare computed bond lengths/angles with X-ray data (e.g., spiro C-C bond ~1.54 Å vs. experimental 1.52 Å). Use CCSD(T) for high-accuracy single-point energy corrections .
- Table : Computational vs. Experimental Data Comparison
| Parameter | DFT (B3LYP/6-311G**) | Experimental (X-ray) |
|---|---|---|
| C-Br Bond Length | 1.93 Å | 1.91 Å |
| Cyclopropane Angle | 60.5° | 59.8° |
Q. How can researchers resolve contradictions in reported reaction yields for spiro[2.2]pentane derivatives?
- Root-Cause Analysis :
- Reagent Purity : Trace moisture or peroxides in ether solvents can quench radical initiators (e.g., AIBN). Karl Fischer titration ensures solvent dryness .
- Steric vs. Electronic Effects : Use Hammett plots to correlate substituent effects (e.g., electron-withdrawing groups on the spiro ring) with yield variations.
- Catalyst Screening : Test alternative catalysts (e.g., TEMPO for controlled radical bromination) to improve reproducibility .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Handling : Use fume hoods and explosion-proof equipment due to volatile brominated compounds. Static discharge prevention (e.g., grounded glassware) is essential .
- Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal to avoid environmental contamination .
Q. How can researchers design experiments to probe the compound’s role in photochemical reactions?
- Experimental Setup : UV-vis spectroscopy monitors absorbance peaks (e.g., λmax ~210 nm for C-Br bonds). Laser flash photolysis tracks radical intermediates.
- Computational Support : TD-DFT calculates excited-state energies and predicts photodegradation pathways .
Data Interpretation Guidelines
- Kinetic Data : Use pseudo-first-order kinetics for substitution reactions. Non-linear Arrhenius plots may indicate competing mechanisms (e.g., E2 elimination).
- Crystallographic Data : Compare thermal ellipsoids in X-ray structures to assess dynamic disorder, common in strained spiro systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
